molecular formula C10H8FN B1602647 5-Fluoro-2-methylquinoline CAS No. 346604-38-4

5-Fluoro-2-methylquinoline

Cat. No. B1602647
M. Wt: 161.18 g/mol
InChI Key: SWORQESBJDIGQX-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylquinoline is a nitrogen-containing bicyclic compound. It belongs to the quinoline family and is characterized by its fused ring system. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. The quinoline nucleus appears in various biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of 5-Fluoro-2-methylquinoline involves chemical modifications of the quinoline scaffold. Researchers have explored various synthetic methods, including cyclization, cycloaddition reactions, halogen atom substitutions, and direct fluorinations. These approaches allow the creation of novel structural prototypes with improved pharmacological properties .

Scientific Research Applications

Antitumor Applications

5-Fluoro-2-methylquinoline derivatives have shown significant potential as antitumor agents. For example, research on 2-phenylquinolin-4-ones, a related compound, led to the development of potent analogs with inhibitory activity against various tumor cell lines. These compounds, including some with fluorophenyl groups, have been evaluated for cytotoxic activity, showing promising results in inhibiting cancer cell lines and being evaluated as clinical candidates for cancer treatment (Chou et al., 2010).

Antibacterial Activity

Novel derivatives of 5-Fluoro-2-methylquinoline have also been explored for their antibacterial properties. A study focusing on the synthesis of such derivatives revealed potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria. These findings suggest potential applications in treating respiratory tract infections, particularly those caused by multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Modulation of Fluorouracil Effects

In the context of cancer treatment, 5-Fluoro-2-methylquinoline-related compounds have been studied for their role in modulating the effects of fluorouracil, a widely used chemotherapeutic agent. This research aims to enhance the effectiveness of fluorouracil in treating colorectal cancer and potentially other solid tumors. Studies have investigated the pharmacokinetics and pharmacodynamics of fluorouracil in combination with other agents, suggesting improved therapeutic outcomes (Poon et al., 1989).

Cardiovascular Research

There is also evidence of the use of 5-Fluoro-2-methylquinoline derivatives in cardiovascular research. Compounds like SL65.0472, a novel 5-hydroxytryptamine (5-HT) receptor antagonist, have been evaluated for their potential in treating cardiovascular diseases. These studies have investigated the hemodynamic profile of such compounds in various animal models, contributing to our understanding of cardiovascular pharmacology (O'Connor et al., 2001).

properties

IUPAC Name

5-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWORQESBJDIGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591194
Record name 5-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylquinoline

CAS RN

346604-38-4
Record name 5-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JE Nycz, M Szala, GJ Malecki, M Nowak… - Spectrochimica Acta Part A …, 2014 - Elsevier
… of 8-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-5,7-dibromo-2-methylquinoline and 8-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-5-fluoro-2-methylquinoline …
Number of citations: 26 www.sciencedirect.com
S Spurlin, M Blocker, J LoBue, J Wu, C Padgett… - Tetrahedron …, 2020 - Elsevier
… On further oxidation, a cationic intermediate 15 is formed which on deprotonation of the most acidic proton at C-5 with pyridine forms a stable product 5-fluoro-2-methylquinoline 16. We …
Number of citations: 3 www.sciencedirect.com
C Doucet-Personeni, PD Bentley… - Journal of Medicinal …, 2001 - ACS Publications
… 4-Amino-3-benzyloxy-5-fluoro-2-methylquinoline (18). 18 was obtained from 10a and benzyl alcohol and purified by recrystallization from hexane (62%): mp 114−115 C; 1 HNMR (…
Number of citations: 77 pubs.acs.org
DA Thadathil, A Varghese… - Journal of The …, 2021 - iopscience.iop.org
… mechanism to produce a radical cation which undergoes nuceophilic aromatic substitution by fluoride followed by oxidation and deprotonation to obtain 5-fluoro-2-methylquinoline. The …
Number of citations: 4 iopscience.iop.org
C Perez, J Li, F Parlati, M Rouffet, Y Ma… - Journal of medicinal …, 2017 - ACS Publications
The proteasome plays a crucial role in degradation of normal proteins that happen to be constitutively or inducibly unstable, and in this capacity it plays a regulatory role. Additionally, it …
Number of citations: 74 pubs.acs.org
C Lüdtke, A Haupt, M Wozniak, N Kulak - Journal of Fluorine Chemistry, 2017 - Elsevier
A versatile route for the synthesis of new 1,10-phenanthroline derivatives with fluorine-containing groups is described. Skraup reactions were performed with yields of 19 up to 48% and …
Number of citations: 16 www.sciencedirect.com
JT Kilbile, Y Tamboli, M Rafeeq, RP Yadav… - ACS …, 2021 - ACS Publications
Levonadifloxacin (WCK 771) is a novel broad-spectrum anti-methicillin-resistant Staphylococcus aureus (MRSA) agent recently launched in India. Five process impurities and one …
Number of citations: 4 pubs.acs.org
S Goodall, D Phil - 2002 - bioch.ox.ac.uk
… 4-amino-3-carboxyethyl-5-fluoro-2-methylquinoline (1.0 g, 4.0 mmoles) in anhydrous THF (10 ml) was added over a period of 1 hour to a cooled (18-25oC) solution of lithium aluminium …
Number of citations: 2 www2.bioch.ox.ac.uk

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